3-Methyl-6-(tributylstannyl)pyridazine
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Overview
Description
3-Methyl-6-(tributylstannyl)pyridazine is an organotin compound with the molecular formula C17H32N2Sn and a molecular weight of 383.16 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. The presence of the tributylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry.
Preparation Methods
The synthesis of 3-Methyl-6-(tributylstannyl)pyridazine typically involves the stannylation of a pyridazine derivative. One common method includes the reaction of 3-methylpyridazine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Chemical Reactions Analysis
3-Methyl-6-(tributylstannyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides under specific conditions.
Scientific Research Applications
3-Methyl-6-(tributylstannyl)pyridazine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various pyridazine derivatives through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: It is employed in the preparation of organometallic materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(tributylstannyl)pyridazine primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The palladium-catalyzed Stille coupling is a notable example, where the compound reacts with organohalides to produce substituted pyridazines .
Comparison with Similar Compounds
3-Methyl-6-(tributylstannyl)pyridazine can be compared with other stannylated pyridazine derivatives, such as:
2-(Tributylstannyl)pyrimidine: Used in the preparation of ketones through palladium-catalyzed coupling with thiol esters.
4-(Tributylstannyl)pyridazine: Another derivative used in similar cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
446286-08-4 |
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Molecular Formula |
C17H32N2Sn |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
tributyl-(6-methylpyridazin-3-yl)stannane |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-3-2-4-6-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
LTUBNFPAMQQBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(C=C1)C |
Origin of Product |
United States |
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